molecular formula C9H13FN2 B13044073 (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine

Cat. No.: B13044073
M. Wt: 168.21 g/mol
InChI Key: MJCDFDBMSULHNE-SECBINFHSA-N
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Description

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine is an organic compound that belongs to the class of phenylethylamines This compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-fluoro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is subjected to reductive amination using an appropriate amine source, such as ethylenediamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethane-1,2-diamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylethylamines with various functional groups.

Scientific Research Applications

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-fluoro-4-methylphenyl)ethanol: Similar structure but with an alcohol group instead of an amine.

    (1S)-1-(2-fluoro-4-methylphenyl)ethanamine: Similar structure but with a single amine group.

    (1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diol: Similar structure but with two hydroxyl groups.

Uniqueness

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, along with the ethane-1,2-diamine moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated aromatic ring and a diamine structure, which contributes to its reactivity and interaction with biological targets. The presence of the fluorine atom enhances the compound's binding affinity to various enzymes and receptors, making it a valuable candidate in drug development.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound acts as a ligand for specific enzymes, potentially inhibiting their activity by binding to active sites or allosteric sites.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to neurotransmission and cellular metabolism.
  • Hydrogen Bonding : The diamine moiety allows for the formation of hydrogen bonds with target molecules, stabilizing interactions and enhancing specificity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The fluorinated nature of this compound is believed to enhance its efficacy against various pathogens. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that structurally related compounds demonstrate significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low µg/mL range .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Similar fluorinated diamines have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound could have therapeutic applications in treating inflammatory diseases.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of various fluorinated diamines, including this compound. Results indicated that this compound effectively inhibited key enzymes involved in metabolic pathways associated with bacterial growth. The study highlighted the importance of the fluorine atom in enhancing binding affinity .

Study 2: Antiparasitic Activity

Another research project focused on the antiparasitic potential of related compounds against Plasmodium falciparum, the causative agent of malaria. The study found that similar fluorinated diamines exhibited potent activity against this parasite, suggesting that this compound could be further explored for its antimalarial properties .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits key metabolic enzymes
Anti-inflammatoryPotential modulatory effects on inflammation
AntiparasiticActivity against Plasmodium falciparum

Properties

Molecular Formula

C9H13FN2

Molecular Weight

168.21 g/mol

IUPAC Name

(1S)-1-(2-fluoro-4-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2/c1-6-2-3-7(8(10)4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

MJCDFDBMSULHNE-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](CN)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)N)F

Origin of Product

United States

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